(Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid
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Overview
Description
(Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid is a synthetic organic compound that belongs to the thiazolidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid typically involves the condensation of a thiazolidine derivative with an appropriate acetic acid precursor. Common reagents used in the synthesis include thiazolidine-2,4-dione and phenylacetic acid. The reaction is usually carried out under acidic or basic conditions, with the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its derivatives may be developed into drugs for treating various diseases, depending on their biological activities and pharmacokinetic properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity or bind to receptors, altering cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid include other thiazolidine derivatives, such as thiazolidine-2,4-dione and its various substituted forms.
Uniqueness
What sets this compound apart from similar compounds is its specific structural features, such as the phenyl group and the (Z)-configuration
Properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-9(14)6-8-10(15)12(11(16)17-8)7-4-2-1-3-5-7/h1-6H,(H,13,14)/b8-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHHMBGZXVAYPN-VURMDHGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)O)SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C(=O)O)/SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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